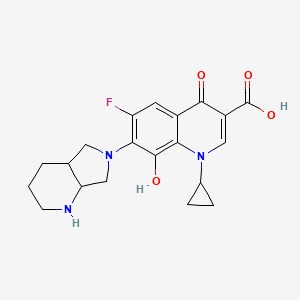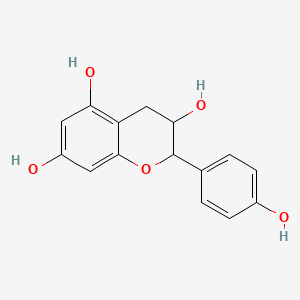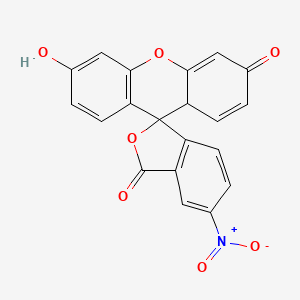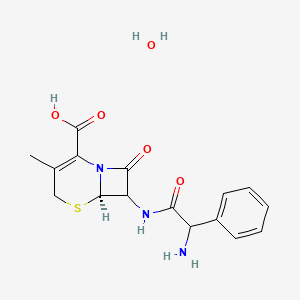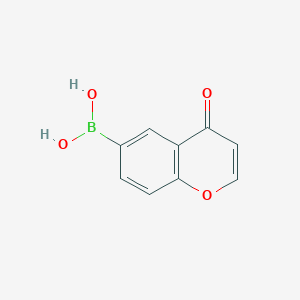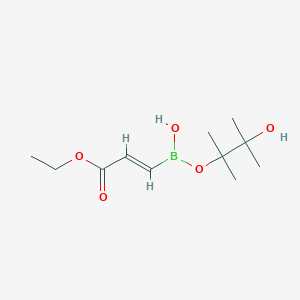
(E)-ethyl3-(hydroxy(3-hydroxy-2,3-dimethylbutan-2-yloxy)boryl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-ethyl 3-(hydroxy(3-hydroxy-2,3-dimethylbutan-2-yloxy)boryl)acrylate is a synthetic specialty chemical known for its utility in organic synthesis and pharmaceutical applications. This compound is a boronic ester derivative, which makes it valuable in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(hydroxy(3-hydroxy-2,3-dimethylbutan-2-yloxy)boryl)acrylate typically involves the reaction of ethyl acrylate with a boronic ester. The process often employs palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity. The reaction conditions usually include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF), under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction parameters are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(E)-ethyl 3-(hydroxy(3-hydroxy-2,3-dimethylbutan-2-yloxy)boryl)acrylate undergoes various chemical reactions, including:
Oxidation: Converts the boronic ester to a boronic acid.
Reduction: Reduces the ester group to an alcohol.
Substitution: Involves the replacement of the boronic ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
(E)-ethyl 3-(hydroxy(3-hydroxy-2,3-dimethylbutan-2-yloxy)boryl)acrylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, especially in drug discovery and development.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-ethyl 3-(hydroxy(3-hydroxy-2,3-dimethylbutan-2-yloxy)boryl)acrylate involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. This process is facilitated by palladium catalysts, which enhance the reaction’s efficiency and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate
- 2-(Ethoxycarbonyl)vinylboronic acid pinacol ester
Uniqueness
(E)-ethyl 3-(hydroxy(3-hydroxy-2,3-dimethylbutan-2-yloxy)boryl)acrylate is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable boronic ester derivatives makes it particularly valuable in organic synthesis and pharmaceutical applications .
Propiedades
Fórmula molecular |
C11H21BO5 |
|---|---|
Peso molecular |
244.09 g/mol |
Nombre IUPAC |
[(E)-3-ethoxy-3-oxoprop-1-enyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C11H21BO5/c1-6-16-9(13)7-8-12(15)17-11(4,5)10(2,3)14/h7-8,14-15H,6H2,1-5H3/b8-7+ |
Clave InChI |
XWVPBFCFIYQZBZ-BQYQJAHWSA-N |
SMILES isomérico |
B(/C=C/C(=O)OCC)(O)OC(C)(C)C(C)(C)O |
SMILES canónico |
B(C=CC(=O)OCC)(O)OC(C)(C)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-5-amino-2-[[2,2-dideuterio-2-(2,3,4-trideuteriophenyl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B13402586.png)
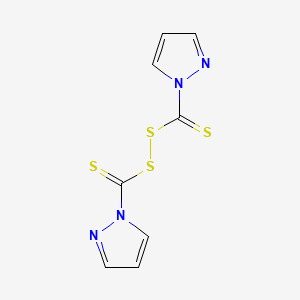
![[1-(4-fluorophenyl)-6-(1-methylpyrazol-4-yl)sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B13402594.png)
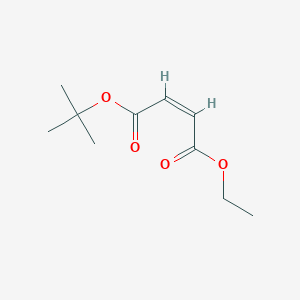
![Perfluoro-n-[1,2-13C2]undecanoic acid](/img/structure/B13402608.png)
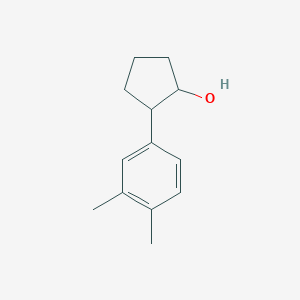
![sodium;3-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl sulfate](/img/structure/B13402611.png)
